Luvadaxistat

概要

説明

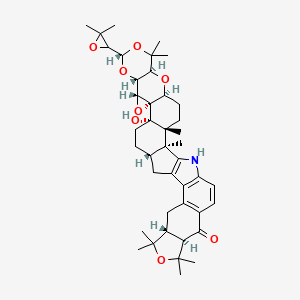

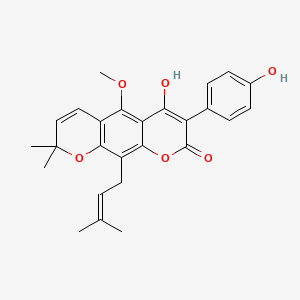

ルバダキシスタット(TAK-831としても知られています)は、D-アミノ酸オキシダーゼの新規で高力価かつ選択的な阻害剤です。この化合物は、脳、血漿、および脳脊髄液中のN-メチル-D-アスパラギン酸受容体の共アゴニストであるD-セリンのレベルを高めるために開発されました。 ルバダキシスタットは、主に統合失調症およびフリードライヒ失調症に関連する認知障害の治療における潜在的な治療効果について調査されています .

準備方法

合成経路と反応条件

ルバダキシスタットの合成は、市販の出発物質から始まり、複数のステップを伴います反応条件は通常、目的の収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

ルバダキシスタットの工業生産は、同様の合成経路に従いますが、臨床試験と潜在的な治療的使用の需要を満たすために規模が拡大されています。 このプロセスには、最終製品の整合性と安全性を確保するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

ルバダキシスタットは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成する可能性があります。

還元: 分子内の官能基を修飾するために、還元反応を実施することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成された主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

ルバダキシスタットは、次を含むいくつかの科学研究への応用があります。

化学: D-アミノ酸オキシダーゼの阻害とそのD-セリンレベルへの影響を研究するためのツール化合物として使用されます。

生物学: 神経伝達物質系とシナプス可塑性の調節における役割について調査されています。

医学: 統合失調症およびフリードライヒ失調症における認知障害の潜在的な治療薬として調査されています。

科学的研究の応用

Luvadaxistat has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of D-amino acid oxidase and its effects on D-serine levels.

Biology: Investigated for its role in modulating neurotransmitter systems and synaptic plasticity.

Medicine: Explored as a potential therapeutic agent for cognitive impairments in schizophrenia and Friedrich ataxia.

Industry: Potential applications in the development of new treatments for neuropsychiatric disorders

作用機序

ルバダキシスタットは、D-セリンの酸化脱アミノ化に関与する酵素であるD-アミノ酸オキシダーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ルバダキシスタットはN-メチル-D-アスパラギン酸受容体の共アゴニストとして作用するD-セリンのレベルを高めます。 これはこれらの受容体の活性化を強化し、シナプス可塑性と認知機能の改善につながります .

類似の化合物との比較

類似の化合物

D-シクロセリン: 別の化合物で、異なるメカニズムを通じてN-メチル-D-アスパラギン酸受容体活性を調節します。

安息香酸ナトリウム: 同様の治療の可能性を持つD-アミノ酸オキシダーゼの阻害剤。

イクレペルチン: 統合失調症の認知障害について調査中の新しい化合物.

ルバダキシスタットの独自性

ルバダキシスタットは、D-アミノ酸オキシダーゼに対する高い力価と選択性により、ユニークです。 この特異性により、他の経路に影響を与えることなく、D-セリンレベルを標的にして調節することができ、神経精神疾患の認知障害を治療するための有望な候補となっています .

類似化合物との比較

Similar Compounds

D-cycloserine: Another compound that modulates N-methyl-D-aspartate receptor activity but through a different mechanism.

Sodium benzoate: An inhibitor of D-amino acid oxidase with similar therapeutic potential.

Iclepertin: A novel compound under investigation for cognitive impairments in schizophrenia.

Uniqueness of Luvadaxistat

This compound is unique due to its high potency and selectivity for D-amino acid oxidase. This specificity allows for targeted modulation of D-serine levels without affecting other pathways, making it a promising candidate for treating cognitive impairments in neuropsychiatric disorders .

特性

CAS番号 |

1425511-32-5 |

|---|---|

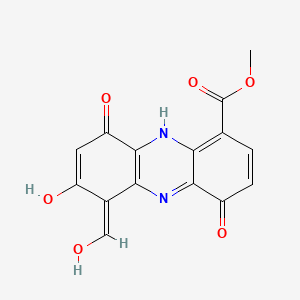

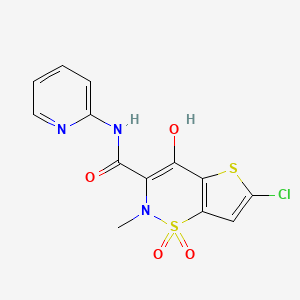

分子式 |

C13H11F3N2O2 |

分子量 |

284.23 g/mol |

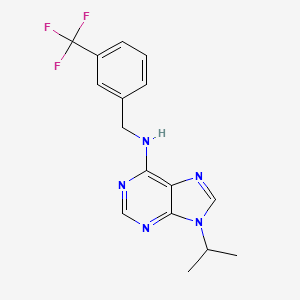

IUPAC名 |

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione |

InChI |

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |

InChIキー |

QBQMUMMSYHUDFM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |

正規SMILES |

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。